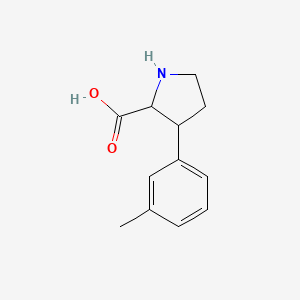
3-(M-tolyl)pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(M-tolyl)pyrrolidine-2-carboxylic acid is an organic compound that belongs to the class of pyrrolidine carboxylic acids It features a pyrrolidine ring substituted with a carboxylic acid group and a meta-tolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(M-tolyl)pyrrolidine-2-carboxylic acid typically involves the reaction of a suitable pyrrolidine derivative with a meta-tolyl group. One common method is the Michael addition reaction, where a pyrrolidine derivative reacts with a meta-tolyl-substituted enone under basic conditions to form the desired product . Another approach involves the ring contraction and deformylative functionalization of piperidine derivatives, which can selectively yield pyrrolidine-2-carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions of the aforementioned synthetic routes to achieve higher yields and purity.
化学反応の分析
Types of Reactions
3-(M-tolyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or other functional groups.
Substitution: The meta-tolyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
3-(M-tolyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
作用機序
The mechanism of action of 3-(M-tolyl)pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrrolidine ring and the meta-tolyl group contribute to its binding affinity and specificity .
類似化合物との比較
Similar Compounds
Pyrrolidine-2-carboxylic acid: Lacks the meta-tolyl group, making it less hydrophobic and potentially less selective in binding interactions.
3-(P-tolyl)pyrrolidine-2-carboxylic acid: Similar structure but with a para-tolyl group, which may affect its steric and electronic properties.
Proline: A naturally occurring amino acid with a similar pyrrolidine ring but without the aromatic substitution.
Uniqueness
3-(M-tolyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the meta-tolyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its hydrophobic interactions and potentially improve its binding affinity to specific targets .
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
3-(3-methylphenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-8-3-2-4-9(7-8)10-5-6-13-11(10)12(14)15/h2-4,7,10-11,13H,5-6H2,1H3,(H,14,15) |
InChIキー |
RWHQLPIVMHQXDY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2CCNC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




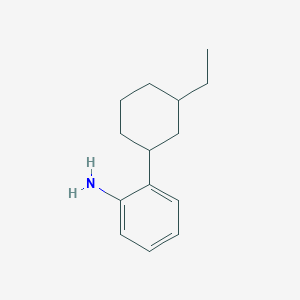

![2-Amino-6-(aminomethyl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13253146.png)


![3-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol](/img/structure/B13253167.png)
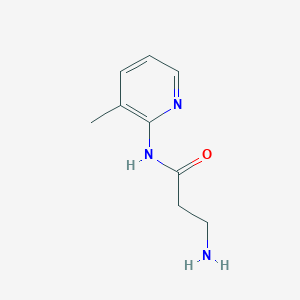
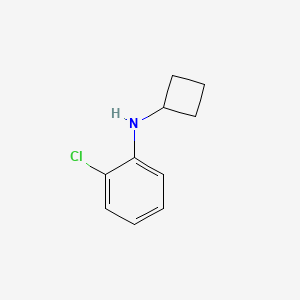
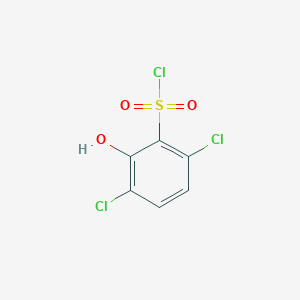
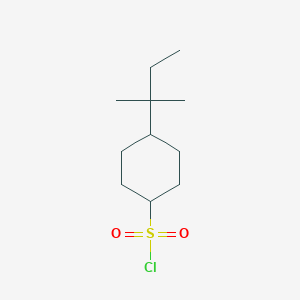

![1-Azaspiro[5.5]undecan-2-one](/img/structure/B13253200.png)
